molecular formula C10H8F2O4 B1458347 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 1597076-00-0

6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B1458347
M. Wt: 230.16 g/mol
InChI Key: DIDLDTDSQLKNDU-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, also known as DFMC, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of different types of molecules, including pharmaceuticals, agrochemicals, and materials. DFMC has been extensively studied due to its unique structure and properties, and has been used for a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzofuran Derivatives

    Benzofuran derivatives, closely related to 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, have been synthesized for various applications. For instance, the synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione was achieved by treating benzofuran-carboxylic acids with specific reagents, highlighting the reactivity and versatility of such compounds in chemical synthesis (Jackson & Marriott, 2002).

  • Molecular Docking and Biological Activity Studies

    Molecular docking studies, along with structural and spectroscopic analysis, have been conducted on benzofuran-carboxylic acids derivatives. These studies are essential for understanding their potential biological activities and interactions with various biological targets, indicating their relevance in drug discovery and pharmacology (Sagaama et al., 2020).

Material Science and Polymer Research

  • Synthesis of Thermally Stable Copolymers: Research has been conducted on aromatic diester–dicarboxylic acids containing furan rings for developing new thermally stable copoly(ester–amide)s. These polymers, derived from benzofuran-based acids, exhibit excellent thermal stability and potential applications in material science (Banihashemi & Toiserkani, 2004).

Coordination Chemistry and Crystallography

  • Supramolecular Interactions and Crystal Structures: Studies on 1-benzofuran-2,3-dicarboxylic acid, a compound structurally similar to 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid, have provided insights into its supramolecular interactions and crystal structures. These studies are significant for understanding the chemical properties and potential applications in crystallography and coordination chemistry (Koner & Goldberg, 2009).

Electrochemistry and Synthesis

  • Electrosynthesis of Benzofuran Derivatives: Research has explored the electrochemical synthesis of benzofuran derivatives, demonstrating the utility of electrochemical methods in the synthesis of complex organic molecules, which can be applied to the synthesis and study of similar compounds like 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid (Li et al., 2010).

properties

IUPAC Name

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-2,4,8,10H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDLDTDSQLKNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid

CAS RN

1597076-00-0
Record name 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 2
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 3
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 4
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 5
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 6
6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-2-carboxylic acid

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